molecular formula C19H21NO5S B1139526 3-(7-(2,4-二甲氧基苯基)-2,3,6,7-四氢-(1,4)噻氮杂卓-5-基)-4-羟基-6-甲基吡喃-2-酮 CAS No. 257292-29-8

3-(7-(2,4-二甲氧基苯基)-2,3,6,7-四氢-(1,4)噻氮杂卓-5-基)-4-羟基-6-甲基吡喃-2-酮

货号: B1139526
CAS 编号: 257292-29-8
分子量: 375.44
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KF 38789 inhibits the binding ofcells to immobilized P-selectin IgG chimeric protein (P-selectin-Ig) with an IC50 value of 1.97 μM.
Selective inhibitor of P-selectin-mediated cell adhesion (IC50 = 1.97 μM) that displays no effects on L-selectin- and E-selectin-mediated adhesion. Blocks P-selectin-mediated binding in vitro and leukocyte accumulation in vivo.

科学研究应用

合成与转化

该化合物参与各种衍生物的合成和转化。例如,已经探索了 4,5-二氢-1,4-苯并噻氮杂卓-3(2H)-酮衍生物的合成,其中使用特定的环化反应来创建具有不同应用潜力的不同化合物 (Szabo, Fodor, Katocs, Bernáth, & Sohár, 1986)

凋亡诱导剂

该化合物的某些衍生物已被确定为凋亡诱导剂。例如,发现特定的噻氮卓衍生物是某些细胞系中有效的凋亡诱导剂,显示出在癌症研究中应用的潜力 (Drewe, Kasibhatla, Tseng, Shelton, Sperandio, Yee, Litvak, Sendzik, Spencer, & Cai, 2007)

化学合成研究

该化合物已用于专注于噻吩-地尔硫卓衍生物化学合成的研究中,突出了其在创建具有潜在药理特性的新型化学结构中的作用 (Puschmann & Erker, 1995)

晶体结构分析

它还在晶体结构分析中发挥作用。例如,对 7-溴-5-(2'-氯)苯基衍生物的分析揭示了对了解这些化合物的性质至关重要的分子形式和构象变化 (Kravtsov, Fonari, Gdaniec, Pavlovsky, Andronati, & Semenishyna, 2012)

神经药理学研究

在神经药理学领域,该化合物的衍生物已被评估其对动物模型中某些脑区的影响,从而深入了解神经系统疾病的潜在治疗应用 (Citraro, Russo, Gratteri, Paola, Ibbadu, Curinga, Gitto, Chimirri, Donato, & Sarro, 2006)

毒蕈碱拮抗剂研究

它还参与了合成化合物以评估其作为毒蕈碱拮抗剂的作用,这对于开发治疗与体内毒蕈碱受体相关的各种疾病至关重要 (Evans, Lee, & Thomas, 2008)

新型杂环化合物的开发

该化合物是开发新型杂环化合物中的关键。例如,其衍生物已被合成,用于包括药学在内的各个领域的潜在应用 (Levai, Jekő, Gondos, Simon, & Tóth, 2007)

噻氮卓衍生物的合成和性质

其在合成和理解噻氮卓衍生物性质中的作用对于扩展有机化学知识和潜在的药物应用至关重要 (Hofmann & Fischer, 1987)

属性

IUPAC Name

3-[7-(2,4-dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-11-8-15(21)18(19(22)25-11)14-10-17(26-7-6-20-14)13-5-4-12(23-2)9-16(13)24-3/h4-5,8-9,17,21H,6-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFIAAAMCYVRIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C2=NCCSC(C2)C3=C(C=C(C=C3)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257292-29-8
Record name KF-38789
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257292298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KF-38789
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD6U8X7NAE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The crude reaction mixture prepared in Step 5.1 was diluted with absolute ethanol (5 mL). 2-Aminoethanethiol (2.31 g, 30 mmol fresh dry material) was added and the mixture heated to 75° C. The reaction was monitored by TLC (silica gel, hexane-ethyl acetate (1:1 v/v) and methylene chloride-ethyl acetate-acetone (5:5:1 v/v)) and analytical HPLC. After 1.5 hours (>90% completion) the reaction was allowed to cool to room temperature to form a yellow crystalline solid. The solid material was collected by filtration and washed with ethanol-diethyl ether (1:1 v/v) and then hexane. Product was purified by column chromatography and then crystallization (methylene chloride-ethanol) to provide 3-[7-(2,4-dimethoxyphenyl)-2,3,6,7-tetrahydro-[1,4]thiazepin-5-yl]-4-hydroxy-6-methyl-pyran-2-one (6.81 g, 61%). LCMS: MH+375.6. Elemental Analysis: Calc: C 60.78, H 5.64, N 3.73 Found: 60.73, H 5.66, N 3.73. 1H NMR (CDCl3-TMS): d 14.3 (bs, 1H), 7.23 (m, 1H), 6.46 (m, 2H), 5.69 (s, 1H), 4.76 (d, 1H, J=13 Hz), 4.47 (d, 1H, J=11 Hz), 4.17 (m, 1H), 4.00 (m, 1H), 3.83 (s, 3H), 3.79 (s, 3H), 3.52 (t, 1H, J=11.5 Hz), 3.00 (t, 1H, J=11.5 Hz), 2.78 (dd, 1H, J=11.5,5 Hz), 2.09 (s, 3H). 1H NMR (DMSO-d6): d 13.7 (bs, 1H), 7.23 (dd, 1H, J=9, 3 Hz), 6.5 (m, 2H), 5.7 (s, 1H), 4.37 (d, 1H, J=13 Hz), 4.28 (d, 1H, J=10 Hz), 4.08 (m, 2H), 3.73 (s, 6H), 3.61 (t, 1H, J=11 Hz), 2.79 (m, 2H), 2.03 (s, 3H). 13C NMR JEOL, (DMSO-d6): d 183.84, 178.36, 163.42, 162.89, 160.32, 157.33, 128.28, 123.29, 107.76, 105.46, 99.16, 95.78, 56.26, 55.77, 46.0, 38.90, 34.19, 29.07, 19.68.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methylene chloride ethyl acetate acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KF38789
Reactant of Route 2
KF38789
Reactant of Route 3
KF38789
Reactant of Route 4
KF38789
Reactant of Route 5
Reactant of Route 5
KF38789
Reactant of Route 6
Reactant of Route 6
KF38789
Customer
Q & A

Q1: What is the mechanism of action of KF38789?

A: KF38789 is a low-molecular-weight compound that specifically inhibits P-selectin-dependent cell adhesion [, ]. Unlike some inhibitors, it does not directly block the binding of P-selectin to its ligand, sialyl Lewis x []. Instead, KF38789 appears to interfere with a downstream step necessary for cell adhesion mediated by P-selectin. It has also been shown to reduce P-selectin-induced superoxide production from human polymorphonuclear cells [].

Q2: What is the significance of studying P-selectin inhibitors like KF38789?

A: P-selectin plays a crucial role in leukocyte recruitment and inflammation. Inhibition of P-selectin has shown promising results in animal models, ameliorating various diseases such as stroke, ischemia-reperfusion injury, lung injury, and arthritis []. Developing small-molecule inhibitors like KF38789, which can effectively block P-selectin's activity, represents a potential therapeutic strategy for these conditions.

Q3: Has the efficacy of KF38789 been tested in a living organism?

A: Yes, KF38789 demonstrated in vivo efficacy in a mouse model. The compound successfully inhibited thioglycolate-induced accumulation of leukocytes in the peritoneal cavity of mice []. This finding supports the potential of KF38789 as a therapeutic agent targeting inflammatory processes.

Q4: Are there differences in how KF38789 interacts with mouse and human cells?

A: While KF38789 was discovered using human cell lines, research indicates it also interacts with mouse cells []. Specifically, KF38789 inhibited the adhesion of mouse bone marrow-derived CD133+ cells to both mouse dermal and liver sinusoidal endothelial cells in the presence of platelet-rich plasma []. This suggests that the compound's mechanism of action might be conserved across species, although further research is needed to confirm this.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。